molecular formula C13H11N3O B6164111 4-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 2418704-72-8

4-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No.: B6164111
CAS No.: 2418704-72-8
M. Wt: 225.2
InChI Key:
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Description

4-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic organic compound characterized by its complex structure, which includes a pyridine ring attached to a quinoxaline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the condensation of 3-aminopyridine with 1,2-diaminobenzene in the presence of an oxidizing agent such as ferric chloride (FeCl₃). The reaction is usually carried out in an acidic medium, often using acetic acid as the solvent.

Industrial Production Methods: On an industrial scale, the synthesis process may be optimized for higher yields and purity. This involves the use of continuous flow reactors and advanced purification techniques to ensure the production of high-quality compound. Additionally, green chemistry principles are often applied to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of quinoxalinedione derivatives.

  • Reduction: Production of tetrahydroquinoxaline derivatives.

  • Substitution: Introduction of various alkyl or aryl groups at specific positions on the quinoxaline ring.

Scientific Research Applications

Chemistry: In chemistry, 4-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. It can be used in the development of new drugs and therapeutic agents.

Medicine: Research has indicated that derivatives of this compound may have applications in treating various diseases, such as neurological disorders and inflammation.

Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one exerts its effects involves interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

  • Quinoxaline: A closely related compound with similar biological activities.

  • Tetrahydroquinoxaline: A reduced form of quinoxaline with different chemical properties.

Uniqueness: 4-(Pyridin-3-yl)-1,2,3,4-tetrahydroquinoxalin-2-one stands out due to its specific structural features and the presence of the pyridine ring, which contributes to its unique reactivity and biological activity.

Properties

CAS No.

2418704-72-8

Molecular Formula

C13H11N3O

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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